molecular formula CeH4N6O15 B8810996 Ammonium cerium (IV) nitrate

Ammonium cerium (IV) nitrate

Cat. No. B8810996
M. Wt: 468.18 g/mol
InChI Key: PCCNIENXBRUYFK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium cerium (IV) nitrate is a useful research compound. Its molecular formula is CeH4N6O15 and its molecular weight is 468.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ammonium cerium (IV) nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium cerium (IV) nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ammonium cerium (IV) nitrate

Molecular Formula

CeH4N6O15

Molecular Weight

468.18 g/mol

IUPAC Name

azanium;cerium(4+);pentanitrate

InChI

InChI=1S/Ce.5NO3.H3N/c;5*2-1(3)4;/h;;;;;;1H3/q+4;5*-1;/p+1

InChI Key

PCCNIENXBRUYFK-UHFFFAOYSA-O

Canonical SMILES

[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The residue of Step 2 was dissolved in isopropyl acetate (10 vol), water (0.5 vol) was added, and the mixture was cooled to 0° C. A solution of cerium (IV) ammonium nitrate (2.74 wt) in water (3 vol) was prepared at room temperature and buffered by addition of saturated aqueous sodium carbonate solution (17.4% w/w; 0.75 vol). The buffered cerium (IV) ammonium nitrate solution was added over 30 min to the prepared mixture of alpha-tocotrienol from step 2 in isopropylacetate and water while maintaining the temperature at 0° C. The mixture was stirred at 0° C. and monitored for conversion of starting material components to product components. The organic layer was separated and treated for 2 h with a slurry of solid sodium hydrogen carbonate (2 wt) and solid sodium sulfate (2 wt) in isopropylacetate (5 vol). The suspension was filtered, the solids washed with isopropylacetate (1.5 vol), and the combined filtrates treated with sodium hydrogen carbonate (2×0.05 wt). The suspension was concentrated to a maximum extent while maintaining an agitable mixture by distillation at up to 45° C. under vacuum. The residue was cooled to 30° C. and diluted with n-heptane (10 vol). A chromatography column of silica gel (5 wt) and sodium hydrogen carbonate (0.05 wt) was prepared from a slurry in n-heptane. The mixture was eluted on the chromatography column and further eluted with mixtures of n-heptane/isopropylacetate in relative volume-ratios of 100:5 and then 100:10. Fractions were collected, treated with solid sodium hydrogen carbonate (ca. 0.1 to 1 g/L eluent), and analyzed for product content and purity. Acceptable fractions were combined, treated with additional solid sodium hydrogen carbonate (0.05 wt), and concentrated to a maximum extent while maintaining an agitable mixture by distillation of solvent at up to 45° C. under vacuum. Isopropylacetate (1 to 3 vol) was added and the mixture passed through a 0.45 to 1 um filter. The filtrate was evaporated to dryness by distillation of solvent at up to 40° C. under vacuum to give the product, alpha-tocotrienol quinone. 1H-NMR (400 MHz, C6D6) 5.37-5.28 (t br m, J=7 Hz, 2H), 5.28-5.20 (t br m, J=6 Hz, 1H), 2.53-2.46 (m, 2H), 2.25-2.15 (m, 6H), 2.15-2.07 (m, 4H) 1.91 (s, 3H), 1.73-1.71 (br d, J=1 Hz, 3H), 1.71-1.70 (br d, J=1 Hz, 3H, 1.68 (s, 6H), 1.62 (s, 3H), 1.57 (s, 3H), 1.54-1.47 (m, 2H), 1.47-1.40 (ddd, J=8.6.1 Hz, 2H), 1.10 (s, 3H), 1.00 (s, 1H).
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